![molecular formula C14H20ClN3 B3027684 4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride CAS No. 1353989-89-5](/img/structure/B3027684.png)
4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride
Overview
Description
“4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride” is a chemical compound with the molecular formula C14H20ClN3 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research. A variety of methods have been developed, including the N-heterocyclization of primary amines with diols , the chlorination of amino alcohols , and the cyclocondensation of alkyl dihalides with primary amines and hydrazines . These methods have been used to synthesize a variety of five-, six-, and seven-membered cyclic amines .Scientific Research Applications
Gastrointestinal Motility Enhancement
A series of benzamide derivatives, including compounds related to 4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride, have been synthesized and evaluated for their serotonin 4 (5-HT(4)) receptor agonist activity. These compounds have shown promise in enhancing gastrointestinal motility, with potential applications in addressing gastrointestinal disorders. However, challenges in bioavailability and intestinal absorption rates have been noted (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003) (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Potential in Antitumor Activity
Compounds from the 4-aminopiperidine derivatives class, closely related to 4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride, have been tested for their antitumor activity. These compounds, particularly when used in combination with other chemotherapeutic agents, have shown promising results in increasing survival times in models of transplantable murine leukemia and melanoma (Aldobaev, Mikhina, & Present, 2021).
Novel Synthesis Methods
Research has been conducted on novel and efficient one-pot synthesis methods that involve compounds similar to 4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride. These methods can be crucial in streamlining the production process for such compounds, potentially expanding their accessibility for various applications (Bararjanian, Balalaie, Rominger, & Barouti, 2010).
Antimicrobial Screening
S-Triazinyl piperazine and piperidine derivatives, structurally related to 4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride, have been synthesized and subjected to antimicrobial screening. These compounds have shown potent anti-bacterial and anti-fungal activities, suggesting their potential use in the development of new antimicrobial agents (Patel, Kumari, & Chikhalia, 2010).
Future Directions
The future directions for research on “4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride” and other piperidine derivatives likely involve the development of fast and cost-effective methods for their synthesis . Additionally, there is ongoing interest in discovering and biologically evaluating potential drugs containing the piperidine moiety .
properties
IUPAC Name |
4-[(piperidin-2-ylmethylamino)methyl]benzonitrile;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c15-9-12-4-6-13(7-5-12)10-16-11-14-3-1-2-8-17-14;/h4-7,14,16-17H,1-3,8,10-11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPDNQWDGKIZIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNCC2=CC=C(C=C2)C#N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride | |
CAS RN |
1353989-89-5 | |
Record name | Benzonitrile, 4-[[(2-piperidinylmethyl)amino]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353989-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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